Valproic acid glucuronide
Valproic acid glucuronide
Valproic acid glucuronide, also known as 1-(2-propylpentanoate or dipropylacetate glucuronide, belongs to the class of organic compounds known as o-glucuronides. These are glucuronides in which the aglycone is linked to the carbohydrate unit through an O-glycosidic bond. Valproic acid glucuronide is soluble (in water) and a weakly acidic compound (based on its pKa). Valproic acid glucuronide has been found throughout most human tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, valproic acid glucuronide is primarily located in the cytoplasm. Valproic acid glucuronide and uridine 5'-diphosphate can be biosynthesized from valproic acid and uridine diphosphate glucuronic acid through the action of the enzyme UDP-glucuronosyltransferase 1-3. In humans, valproic acid glucuronide is involved in the valproic Acid metabolism pathway.
Brand Name:
Vulcanchem
CAS No.:
60113-83-9
VCID:
VC20782966
InChI:
InChI=1S/C14H24O8/c1-3-5-7(6-4-2)13(20)22-14-10(17)8(15)9(16)11(21-14)12(18)19/h7-11,14-17H,3-6H2,1-2H3,(H,18,19)/t8-,9-,10+,11-,14-/m0/s1
SMILES:
CCCC(CCC)C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O
Molecular Formula:
C₁₄H₂₄O₈
Molecular Weight:
320.34 g/mol
Valproic acid glucuronide
CAS No.: 60113-83-9
Cat. No.: VC20782966
Molecular Formula: C₁₄H₂₄O₈
Molecular Weight: 320.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Valproic acid glucuronide, also known as 1-(2-propylpentanoate or dipropylacetate glucuronide, belongs to the class of organic compounds known as o-glucuronides. These are glucuronides in which the aglycone is linked to the carbohydrate unit through an O-glycosidic bond. Valproic acid glucuronide is soluble (in water) and a weakly acidic compound (based on its pKa). Valproic acid glucuronide has been found throughout most human tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, valproic acid glucuronide is primarily located in the cytoplasm. Valproic acid glucuronide and uridine 5'-diphosphate can be biosynthesized from valproic acid and uridine diphosphate glucuronic acid through the action of the enzyme UDP-glucuronosyltransferase 1-3. In humans, valproic acid glucuronide is involved in the valproic Acid metabolism pathway. |
|---|---|
| CAS No. | 60113-83-9 |
| Molecular Formula | C₁₄H₂₄O₈ |
| Molecular Weight | 320.34 g/mol |
| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-propylpentanoyloxy)oxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C14H24O8/c1-3-5-7(6-4-2)13(20)22-14-10(17)8(15)9(16)11(21-14)12(18)19/h7-11,14-17H,3-6H2,1-2H3,(H,18,19)/t8-,9-,10+,11-,14-/m0/s1 |
| Standard InChI Key | XXKSYIHWRBBHIC-JVWRJRKNSA-N |
| Isomeric SMILES | CCCC(CCC)C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O |
| SMILES | CCCC(CCC)C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O |
| Canonical SMILES | CCCC(CCC)C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator